Benzyl-PEG11-alcohol chemical structure and properties
Benzyl-PEG11-alcohol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG11-alcohol, a bifunctional molecule increasingly utilized in advanced biochemical and pharmaceutical applications. The document details its chemical structure, physicochemical properties, core applications, and relevant experimental protocols, serving as a critical resource for professionals in drug discovery and development.
Core Chemical Structure and Properties
Benzyl-PEG11-alcohol is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a hydrophobic benzyl group at one terminus, a hydrophilic chain of eleven ethylene glycol units, and a reactive primary hydroxyl (alcohol) group at the other terminus. The benzyl group typically serves as a protecting group for one end of the PEG chain, which can be removed under specific conditions, while the terminal alcohol provides a reactive site for further chemical modification.[1][2] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.
The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol.[3]
Physicochemical and Handling Data
The quantitative properties of Benzyl-PEG11-alcohol are summarized in the table below. This data is essential for experimental design, formulation, and chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O₁₂ | [3][4] |
| Molecular Weight | 592.72 g/mol | |
| Exact Mass | 592.3500 u | |
| Purity | Typically >95% | |
| Appearance | To be determined (often a solid or viscous liquid) | |
| CAS Number | Not broadly assigned | |
| Solubility | The PEG chain enhances aqueous solubility; soluble in common organic solvents like DMSO, DMF, and DCM. | |
| Storage Conditions | Short-term: 0 - 4°C, dry and dark. Long-term: -20°C. |
Key Applications in Research and Drug Development
The unique structure of Benzyl-PEG11-alcohol makes it a versatile tool in bioconjugation, drug delivery, and the development of specialized therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
Linker for PROTAC Synthesis
Benzyl-PEG11-alcohol is a key starting material for creating linkers used in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG11 chain provides a flexible, hydrophilic spacer of a defined length, which is often critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Precursor in PEGylation
PEGylation—the covalent attachment of PEG chains to therapeutic molecules—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. Benzyl-PEG11-alcohol, as a monodisperse (single-length) PEG, is an ideal precursor for synthesizing functionalized PEGylating agents. This avoids the polydispersity inherent in traditional PEG synthesis, leading to more homogeneous final bioconjugates with improved batch-to-batch consistency.
Chemical Reactivity and Functionalization
The reactivity of Benzyl-PEG11-alcohol is centered on its two terminal groups:
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Terminal Alcohol (-OH): This primary alcohol is a versatile reactive handle. It can be oxidized to form a carboxylic acid (creating Benzyl-PEG11-acid), which can then be coupled to amine groups on proteins or peptides using activators like EDC or HATU to form stable amide bonds. It can also be converted into other functional groups for various conjugation chemistries.
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Benzyl Group (Bn-O-): The benzyl ether serves as a stable protecting group for the other end of the PEG chain. It can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), revealing a second primary alcohol for further derivatization.
Experimental Protocols
Accurate characterization and strategic chemical modification are crucial when working with Benzyl-PEG11-alcohol. The following protocols provide standardized methods for purity analysis and a conceptual workflow for its use in synthesis.
Protocol for Purity and Structural Analysis
The purity and identity of Benzyl-PEG11-alcohol are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
A. ¹H NMR Spectroscopy for Structural Verification
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Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals and detecting impurities.
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Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of Benzyl-PEG11-alcohol and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a final concentration of 10-20 mg/mL in a standard NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire a standard ¹H NMR spectrum.
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Analysis: Integrate and analyze the key signals: the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the methylene protons of the benzyl group (approx. 4.5 ppm), the repeating ethylene glycol units (approx. 3.6 ppm), and the terminal alcohol methylene group. Purity is estimated by comparing the integration of the main compound's signals to those of any impurities.
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B. HPLC for Purity Quantification
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Objective: To separate and quantify Benzyl-PEG11-alcohol from non-PEGylated starting materials, PEGs of different lengths, or other impurities.
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Methodology:
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Sample Preparation: Prepare a stock solution of Benzyl-PEG11-alcohol at approximately 1 mg/mL in the initial mobile phase solvent mixture.
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Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.
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Chromatographic Conditions:
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Mobile Phase: A gradient of HPLC-grade water and acetonitrile (or methanol), often containing 0.1% trifluoroacetic acid (TFA).
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Detection: Monitor the elution profile at a wavelength of 254 nm to detect the benzyl group's aromatic ring.
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Analysis: Inject the sample. The retention time of the major peak corresponds to Benzyl-PEG11-alcohol. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
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Visualized Workflows and Pathways
To better illustrate the role and chemical utility of Benzyl-PEG11-alcohol, the following diagrams, generated using the DOT language, outline key logical and experimental workflows.
